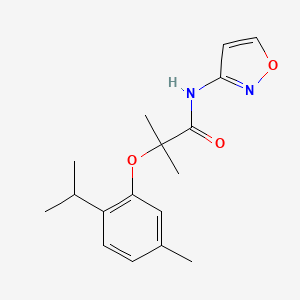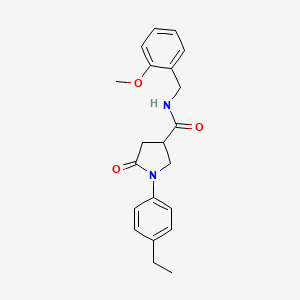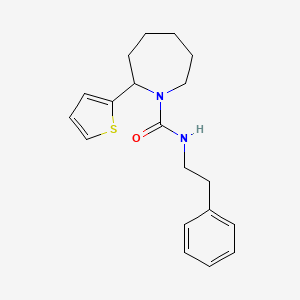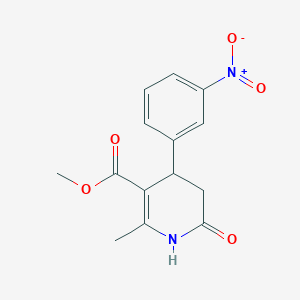![molecular formula C14H18N4O2 B4928279 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide, also known as PIAH, is a compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is not fully understood, but it is believed to target specific signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has been found to inhibit the activity of certain enzymes, such as histone deacetylases and topoisomerases, which are involved in cell proliferation and DNA repair.
Biochemical and Physiological Effects:
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has been found to have several biochemical and physiological effects. Studies have shown that 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide in lab experiments is its specificity towards cancer cells, which reduces the risk of toxicity to normal cells. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide. One area of interest is the development of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide analogs with improved solubility and potency. Another direction is the investigation of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide's potential applications in other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide and its potential side effects.
In conclusion, 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide is a compound that has potential applications in scientific research, particularly in the field of cancer research. Its specificity towards cancer cells and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide involves the reaction between 4-propoxybenzaldehyde and 1H-imidazole-4-carbohydrazide in the presence of acetic anhydride and acetic acid. The resulting product is then purified through recrystallization to obtain 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide in its pure form.
Aplicaciones Científicas De Investigación
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. 2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[4-(4-propoxyphenyl)imidazol-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-7-20-12-5-3-11(4-6-12)13-8-18(10-16-13)9-14(19)17-15/h3-6,8,10H,2,7,9,15H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJRQUCOAQMBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)

![N-({[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4928221.png)
![lithium 3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)

![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)